
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(piperidin-1-yl)phenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(piperidin-1-yl)phenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C22H28N4O3S and its molecular weight is 428.55. The purity is usually 95%.
BenchChem offers high-quality 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(piperidin-1-yl)phenyl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(piperidin-1-yl)phenyl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cannabinoid Receptor Antagonists
This compound and its derivatives are primarily researched for their potential as cannabinoid receptor antagonists. Studies have explored their structure-activity relationships, aiming to understand how modifications to the chemical structure affect binding to the cannabinoid receptors, specifically CB1. These antagonists may have applications in treating conditions modulated by these receptors, such as obesity, addiction, and certain psychiatric disorders. For instance, modifications to the pyrazole ring and substituents at specific positions are crucial for achieving potent and selective CB1 receptor antagonistic activity (R. Lan et al., 1999).
Molecular Interaction Studies
Further research delves into the molecular interactions between such antagonists and the CB1 receptor, using methods like AM1 molecular orbital method and 3D-quantitative structure-activity relationship (QSAR) models. These studies help in understanding the ligand-receptor interactions at a molecular level, facilitating the design of more efficient receptor antagonists with potential therapeutic applications (J. Shim et al., 2002).
Antibacterial and Antitubercular Activity
Compounds with a similar structural framework have been evaluated for their antibacterial, antitubercular, and antimalarial activities. Multicomponent cyclocondensation reactions have led to the development of polyhydroquinoline scaffolds with notable activities against first-line drugs, showcasing their potential in creating new treatment options for infectious diseases (Nirav H. Sapariya et al., 2017).
Antiproliferative Agents
Another avenue of research is the synthesis of pyrazole derivatives for their antiproliferative properties. Certain compounds have demonstrated cytotoxic effects against breast cancer and leukemia cells, indicating their potential as anticancer agents. These findings highlight the role of pyrazole derivatives in inducing apoptosis in cancer cells, which could be pivotal in developing new cancer therapies (H. Ananda et al., 2017).
Fluorescent Properties
Additionally, some derivatives have been identified to possess fluorescent properties, which could be utilized in bioimaging and diagnostic applications. The ability to produce large Stokes shifts makes these compounds valuable tools in biological research and medical diagnostics (I. Odin et al., 2022).
特性
IUPAC Name |
5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(4-piperidin-1-ylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c27-22(23-17-6-8-18(9-7-17)25-11-2-1-3-12-25)20-14-21(16-4-5-16)26(24-20)19-10-13-30(28,29)15-19/h6-9,14,16,19H,1-5,10-13,15H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXFCZPZEWRZPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=NN(C(=C3)C4CC4)C5CCS(=O)(=O)C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

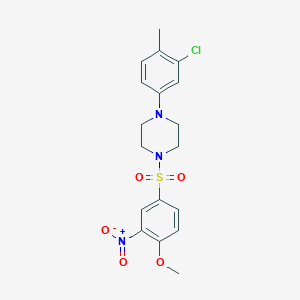
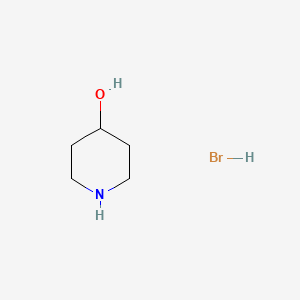

![N-(4-chlorophenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359694.png)
![3-fluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2359698.png)
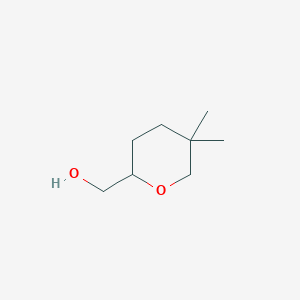
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2359702.png)
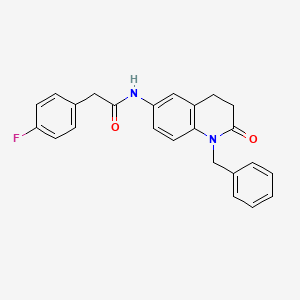
![1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2359704.png)
![6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2359705.png)
![3-((4-(4-methoxyphenyl)-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2359706.png)
![N-(4-cyanooxan-4-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2359707.png)
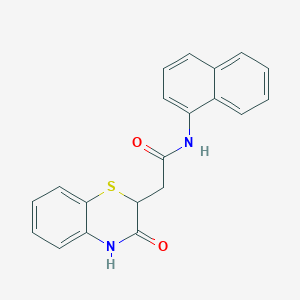
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2359709.png)